3-Methoxy-1,2,4-triazin-5-amine
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Overview
Description
3-Methoxy-1,2,4-triazin-5-amine: is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse chemical properties and wide range of applications in various fields, including agriculture, medicine, and materials science. The presence of a methoxy group at the 3-position and an amine group at the 5-position of the triazine ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1,2,4-triazin-5-amine can be achieved through several methods. One common approach involves the reaction of 3-methoxy-1,2,4-triazine with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Another method involves the cyclization of appropriate precursors, such as 3-methoxy-1,2,4-triazine-5-carboxylic acid, with ammonia or an amine. This reaction can be catalyzed by acids or bases, depending on the specific conditions required for the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of catalysts, temperature control, and efficient separation techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1,2,4-triazin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy and amine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine compounds with different functional groups.
Scientific Research Applications
3-Methoxy-1,2,4-triazin-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-1,2,4-triazin-5-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
3-Methoxy-1,2,4-triazin-5-amine can be compared with other similar compounds, such as:
1,3,5-Triazine: A basic triazine structure without the methoxy and amine groups.
2-Amino-1,3,5-triazine: Similar structure but with an amino group at the 2-position.
3-Methoxy-1,2,4-triazine: Lacks the amine group at the 5-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazine derivatives. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
57857-40-6 |
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Molecular Formula |
C4H6N4O |
Molecular Weight |
126.12 g/mol |
IUPAC Name |
3-methoxy-1,2,4-triazin-5-amine |
InChI |
InChI=1S/C4H6N4O/c1-9-4-7-3(5)2-6-8-4/h2H,1H3,(H2,5,7,8) |
InChI Key |
JXKLAILVUBXWEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CN=N1)N |
Origin of Product |
United States |
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